Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate
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Description
Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H11F3N2O5 and its molecular weight is 380.279. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Agents A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds structurally related to methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate, for their antibacterial activities. This research indicates the potential of these compounds as antibacterial agents, highlighting the importance of the 5-methyl group and the cycloalkylamino appendage for in vitro and in vivo activity (Bouzard et al., 1992).
Luminescence Properties and Synthesis Kozlov et al. (2010) investigated the synthesis and luminescence properties of compounds including methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates. The research focused on the three-component condensation, resulting in compounds with spectral luminescence properties, underscoring the significance of these compounds in the development of new luminescent materials (Kozlov et al., 2010).
Novel Heterocyclic Systems Deady and Devine (2006) described the creation of novel heterocyclic systems through the manipulation of compounds structurally related to methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate. Their work illustrates the versatility of these compounds in generating new heterocyclic systems with potential applications in pharmaceuticals and materials science (Deady & Devine, 2006).
Regioselective Homolytic Substitution Research by Plodek et al. (2012) on benzo[c][2,7]naphthyridines, closely related to the compound , showed regioselective homolytic substitutions under specific conditions. This study provides insights into the chemical reactivity of naphthyridines and their potential for creating complex organic structures with applications in drug development and synthetic chemistry (Plodek et al., 2012).
Microwave-Assisted Synthesis for Antibacterial and Antifungal Activities Bhat et al. (2015) demonstrated an efficient microwave-assisted synthesis of compounds including methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. These compounds exhibited significant in vitro antimicrobial and antifungal activities, suggesting the potential of similar compounds for use in developing new antimicrobial agents (Bhat et al., 2015).
properties
IUPAC Name |
methyl 4-oxo-3-(2,2,2-trifluoroethyl)-[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O5/c1-25-16(24)14-13-8(2-3-22(15(13)23)6-17(18,19)20)9-4-11-12(27-7-26-11)5-10(9)21-14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKKMICQELNSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC3=C(C=C2C4=C1C(=O)N(C=C4)CC(F)(F)F)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate |
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